REACTION_CXSMILES
|
C(O)(=O)C(O)=O.[NH2:7][C:8]1[C:13]([C:14]2[O:18][N:17]=[C:16]([CH2:19][OH:20])[CH:15]=2)=[CH:12][CH:11]=[CH:10][N:9]=1.[OH-].[Na+]>O>[NH2:7][C:8]1[C:13]([C:14]2[O:18][N:17]=[C:16]([CH2:19][OH:20])[CH:15]=2)=[CH:12][CH:11]=[CH:10][N:9]=1 |f:0.1,2.3|
|
Name
|
[5-(2-aminopyridin-3-yl)isoxazol-3-yl]methanol oxalate
|
Quantity
|
0.39 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O.NC1=NC=CC=C1C1=CC(=NO1)CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC=C1C1=CC(=NO1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |